
GSK-3beta-Inhibitor XI
Übersicht
Beschreibung
GSK-3beta-Inhibitor XI ist ein niedermolekularer Inhibitor, der das Enzym Glykogensynthasekinase-3 beta (GSK-3beta) als Ziel hat. Glykogensynthasekinase-3 beta ist eine Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Glykogenstoffwechsel, Zellproliferation und Apoptose. Die Hemmung von Glykogensynthasekinase-3 beta wurde für das therapeutische Potenzial zur Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Bildung eines Pyrrolo[2,3-b]pyridin-Kerns, gefolgt von der Funktionalisierung mit verschiedenen Substituenten, um seine inhibitorische Aktivität zu verbessern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Fließreaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit umfassen .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the role of glycogen synthase kinase-3 beta in different chemical pathways.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
Target of Action
The primary target of GSK-3beta Inhibitor XI is the protein kinase, Glycogen Synthase Kinase-3beta (GSK-3β) . GSK-3β is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . It plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways .
Mode of Action
GSK-3beta Inhibitor XI interacts with its target, GSK-3β, by competing with ATP . This inhibitor is known to have a Ki value of 25 nM against GSK-3β , indicating a strong binding affinity. The inhibition of GSK-3β typically leads to the attenuation of the signaling pathway .
Biochemical Pathways
GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It plays important roles in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins . Inhibition of GSK-3β by GSK-3beta Inhibitor XI can affect these pathways, leading to changes in downstream effects .
Pharmacokinetics
It’s known that the compound competes with atp, suggesting it may interact with the atp-binding pocket of gsk-3β . This could potentially influence its bioavailability and distribution within the body.
Result of Action
The inhibition of GSK-3β by GSK-3beta Inhibitor XI can stimulate biological responses . For example, it has been shown that inhibiting GSK-3β can improve memory deficits and cognitive function of the aging mice model . Moreover, inhibition of GSK-3β is thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .
Biochemische Analyse
Biochemical Properties
GSK-3beta Inhibitor XI interacts with the enzyme GSK-3β, a highly conserved multifunctional serine/threonine protein kinase . It acts as an ATP-competitive inhibitor of GSK-3β , and minimally inhibits a panel of 79 commonly studied protein kinases . The nature of these interactions is primarily inhibitory, with the inhibitor competing with ATP for binding to the active site of the enzyme .
Cellular Effects
GSK-3beta Inhibitor XI has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase intracellular glycogen synthase activity in HEK293 cells . It also plays a role in the regulation of hepatic glycolysis, cell signaling pathways, and phosphorylation of various proteins .
Molecular Mechanism
At the molecular level, GSK-3beta Inhibitor XI exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a potent, specific, and ATP-competitive inhibitor of GSK-3β . This inhibition leads to changes in the phosphorylation state of various proteins, thereby affecting their activity and the signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
Over time, the effects of GSK-3beta Inhibitor XI can change in laboratory settings. It has been shown to demonstrate metabolic stability in human liver microsomes
Metabolic Pathways
GSK-3beta Inhibitor XI is involved in several metabolic pathways. It interacts with the enzyme GSK-3β, which plays a role in the regulation of hepatic glycolysis
Vorbereitungsmethoden
The synthesis of glycogen synthase kinase-3 beta inhibitor XI involves several steps. One common synthetic route includes the formation of a pyrrolo[2,3-b]pyridine core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
GSK-3beta-Inhibitor XI durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Inhibitor verändern, wodurch seine Aktivität möglicherweise beeinflusst wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von Glykogensynthasekinase-3 beta in verschiedenen chemischen Wegen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse wie Zellzyklusregulation, Apoptose und Differenzierung.
Medizin: Als potenzielles Therapeutikum für die Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht.
Wirkmechanismus
This compound übt seine Wirkung aus, indem er an das aktive Zentrum von Glykogensynthasekinase-3 beta bindet und so seine Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Substraten, was zur Modulation verschiedener Signalwege führt. Zu den beteiligten molekularen Zielen und Wegen gehören der Wnt-Signalweg, der Insulin-Signalweg und die Neurotrophin-Signalgebung .
Vergleich Mit ähnlichen Verbindungen
GSK-3beta-Inhibitor XI ist im Vergleich zu anderen Glykogensynthasekinase-3 beta-Inhibitoren aufgrund seiner spezifischen Bindungsaffinität und Selektivität für das Enzym einzigartig. Ähnliche Verbindungen umfassen:
Lithiumchlorid: Ein nicht-selektiver Inhibitor von Glykogensynthasekinase-3 beta mit breiteren biologischen Wirkungen.
Tideglusib: Ein selektiver Glykogensynthasekinase-3 beta-Inhibitor, der wegen seines Potenzials zur Behandlung der Alzheimer-Krankheit untersucht wird.
CHIR99021: Ein weiterer selektiver Inhibitor mit Anwendungen in der Stammzellforschung und regenerativen Medizin.
This compound zeichnet sich durch seine einzigartige chemische Struktur und sein spezifisches Inhibitorprofil aus, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und therapeutischen Entwicklung macht .
Biologische Aktivität
GSK-3beta (Glycogen Synthase Kinase 3 beta) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. The GSK-3beta Inhibitor XI (CAS 626604-39-5) is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer and neurological disorders. This article provides a detailed overview of the biological activity of GSK-3beta Inhibitor XI, supported by data tables, case studies, and research findings.
GSK-3beta is constitutively active under resting conditions and is regulated by phosphorylation. Inhibition of GSK-3beta leads to the stabilization of various signaling pathways, notably the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. GSK-3beta Inhibitor XI functions by binding to the ATP-binding site of GSK-3beta, preventing substrate phosphorylation and thereby modulating downstream signaling pathways.
Biological Activity
The biological activity of GSK-3beta Inhibitor XI has been characterized in various studies:
-
Cancer Therapeutics :
- Inhibition of Tumor Growth : Research indicates that GSK-3beta inhibitors, including XI, suppress cancer cell viability across multiple tumor types such as glioblastoma, neuroblastoma, and breast cancer. For instance, a study demonstrated that GSK-3beta inhibition in glioblastoma models led to significant tumor regression when combined with standard therapies like lomustine .
- Cell Cycle Regulation : Inhibition of GSK-3beta has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, promoting apoptosis in cancer cells .
-
Neurological Effects :
- Neuroprotection : In models of oxygen-glucose deprivation (OGD), GSK-3beta Inhibitor XI exhibited neuroprotective effects by reducing apoptosis markers and stabilizing β-catenin levels . This suggests its potential role in treating neurodegenerative diseases.
- Synaptic Plasticity : The inhibitor enhances synaptic plasticity through modulation of signaling pathways critical for neuronal survival .
Case Study 1: Glioblastoma
A recent study evaluated the efficacy of GSK-3beta Inhibitor XI in patient-derived xenograft (PDX) models of glioblastoma. The results indicated that combination therapy with lomustine significantly improved overall survival compared to monotherapy. Histological analyses confirmed tumor regression and increased apoptosis markers in treated groups .
Case Study 2: Neuroblastoma
In animal models of neuroblastoma, GSK-3beta Inhibitor XI demonstrated potent antitumor activity when combined with irinotecan. The combination treatment resulted in a marked reduction in tumor size and improved survival rates compared to controls .
Data Tables
Research Findings
Research highlights several key findings regarding the biological activity of GSK-3beta Inhibitor XI:
- Potency and Selectivity : Compared to other inhibitors such as AR-A014418 and TDZD-8, GSK-3beta Inhibitor XI has shown superior potency in inhibiting tumor growth across various cancer models .
- Mechanistic Insights : Studies have elucidated that inhibition leads to the activation of pro-survival pathways involving AKT1 and β-catenin, which are critical for maintaining neuronal health during stress conditions like OGD .
Eigenschaften
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626604-39-5 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.